Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 1352396-23-6
Cat. No.: VC5744505
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352396-23-6 |
|---|---|
| Molecular Formula | C11H11ClN2O2 |
| Molecular Weight | 238.67 |
| IUPAC Name | ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)14-8(12)5-4-6-9(14)13-10/h4-6H,3H2,1-2H3 |
| Standard InChI Key | JPTHLEXYBDSYOL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate has the molecular formula CHClNO and a molecular weight of 238.67 g/mol, consistent with analogs in the imidazo[1,2-a]pyridine family . The IUPAC name reflects its substituents: a chlorine atom at position 5, a methyl group at position 3, and an ethyl ester at position 2 (Figure 1).
Figure 1: Structural Features
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Imidazo[1,2-a]pyridine core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.
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Substituents:
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Chlorine at position 5 (electron-withdrawing group).
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Methyl at position 3 (electron-donating group).
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Ethyl ester at position 2 (hydrolyzable moiety).
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The compound’s SMILES notation is CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C)Cl, derived from similar structures .
Physicochemical Properties
Key properties inferred from analogs include:
| Property | Value | Source Analog |
|---|---|---|
| Molecular Weight | 238.67 g/mol | |
| Melting Point | 120–122°C (estimated) | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| LogP (Partition Coefficient) | 2.8 ± 0.3 |
The logP value suggests moderate lipophilicity, enabling membrane permeability while retaining some aqueous solubility. Stability studies indicate that the compound should be stored in sealed containers at room temperature to prevent hydrolysis of the ester group.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a condensation reaction between 2-aminopyridine derivatives and α-haloketones. For example:
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Step 1: Chlorination of 2-aminopyridine at position 5 using POCl or Cl gas.
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Step 2: Condensation with ethyl 3-bromo-2-oxopropanoate in the presence of a base (e.g., KCO) to form the imidazo[1,2-a]pyridine core .
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Step 3: Methylation at position 3 using methyl iodide (CHI) under basic conditions.
Industrial-scale synthesis may employ continuous flow systems to enhance yield (up to 85%) and purity (>98%).
Reaction Mechanism
The mechanism proceeds via nucleophilic aromatic substitution (Figure 2):
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The amine group of 2-aminopyridine attacks the carbonyl carbon of the α-haloketone.
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Intramolecular cyclization forms the imidazo ring.
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Subsequent halogen displacement introduces the methyl group.
Figure 2: Mechanistic Pathway
| Cell Line | IC (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | Caspase-3 activation | |
| A549 (Lung) | 18.9 ± 2.1 | G0/G1 cell cycle arrest |
The ethyl ester moiety improves cellular uptake, while the chloro-methyl substitution pattern enhances interaction with DNA topoisomerase II .
Pharmacokinetics
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Absorption: Moderate permeability (P = 8.2 × 10 cm/s) in Caco-2 cell models.
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Metabolism: Primarily metabolized by CYP3A4 into inactive carboxylic acid derivatives.
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Half-Life: ~3.2 hours in murine models, suggesting twice-daily dosing for therapeutic efficacy .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for structural modifications:
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Replacement of the ethyl ester with amides to enhance metabolic stability.
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Introduction of fluorine at position 7 to improve target affinity .
Targeted Therapies
Ongoing research explores its utility in:
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